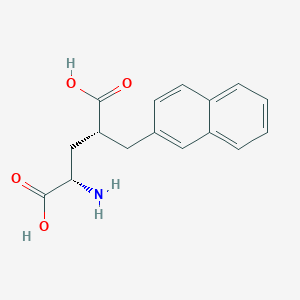

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid

Description

(2S,4R)-γ-(2-Naphthylmethyl)glutamic acid is a stereochemically defined derivative of glutamic acid, where a 2-naphthylmethyl group is introduced at the γ-position (carbon 4) of the glutamic acid backbone. This modification imparts unique steric and electronic properties, distinguishing it from canonical glutamic acid and its other analogs. The compound’s (2S,4R) configuration is critical for its biological interactions, as stereochemistry profoundly influences receptor binding and metabolic pathways .

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(2S,4R)-2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |

InChI |

InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21)/t13-,14+/m1/s1 |

InChI Key |

YDWIUFASTTZKNI-KGLIPLIRSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid as a starting material. The reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and temperatures to optimize the yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with additional considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

The compound acts as a potent inhibitor of glutamate racemase, an enzyme crucial for bacterial cell wall synthesis. Inhibition of this enzyme can lead to the development of new antibacterial agents. A study demonstrated that (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid binds effectively to the active site of glutamate racemase, showing promise as a scaffold for designing novel antibiotics against resistant bacterial strains .

Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, this compound has potential applications in drug delivery systems. Its structural characteristics allow it to encapsulate therapeutic agents effectively, providing controlled release profiles. This application is particularly relevant in targeted cancer therapies where localized delivery of chemotherapeutics can minimize systemic side effects .

Neurobiology

Neurotransmitter Modulation

this compound has been studied for its effects on neurotransmitter systems, particularly glutamate signaling pathways. Glutamate is a critical neurotransmitter involved in cognitive functions and synaptic plasticity. Research indicates that this compound can modulate glutamate receptor activity, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Applications

Protein Crystallization

The compound has shown efficacy in protein crystallization processes. Its unique chemical properties facilitate the formation of high-quality crystals necessary for X-ray diffraction studies, which are essential for understanding protein structures and functions at the molecular level .

Biopolymer Production

this compound can be utilized in the synthesis of poly-γ-glutamic acid (γ-PGA), a biopolymer with diverse applications ranging from food preservation to medical uses. γ-PGA exhibits biodegradable and non-toxic properties, making it suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

- Antibacterial Efficacy : A study published in PubMed highlighted the effectiveness of this compound as a competitive inhibitor of glutamate racemase from Streptococcus pyogenes, showcasing its potential as a lead compound for antibiotic development .

- Neuroprotective Effects : Research focused on the modulation of glutamatergic signaling pathways indicated that this compound could enhance synaptic plasticity and memory retention in animal models, suggesting its role in treating cognitive impairments associated with aging or neurodegeneration .

- Biopolymer Applications : Investigations into γ-PGA production revealed that utilizing this compound as a precursor significantly improved yield and quality of the biopolymer, with applications spanning food preservation and drug delivery systems .

Mechanism of Action

The mechanism of action of (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group can enhance binding affinity and selectivity, while the glutamic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between (2S,4R)-γ-(2-Naphthylmethyl)glutamic acid and related compounds:

Key Observations :

- Substituent Size and Functionality : The 2-naphthylmethyl group introduces significant bulk and aromaticity, which may enhance membrane permeability but reduce compatibility with transporters like EAAT2, as seen in methoxy-oxopropyl analogs .

- Stereochemical Sensitivity : The (2S,4R) configuration is conserved in high-affinity ligands (e.g., SYM 2081), underscoring its role in receptor selectivity .

Pharmacological and Functional Comparisons

- Receptor Selectivity: SYM 2081 exhibits >200-fold selectivity for kainate receptors over NMDA/AMPA receptors, attributed to the compact methyl group at C4 . In contrast, the naphthylmethyl derivative’s bulky substituent may sterically hinder binding to ionotropic receptors but could engage allosteric sites or novel targets.

- Transporter Interactions :

- Compounds with large γ-substituents (e.g., methoxy-oxopropyl) exhibit poor binding to EAAT2, suggesting steric limitations in transporter recognition .

Biological Activity

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid is a derivative of glutamic acid that exhibits significant biological activity, particularly in the context of neuropharmacology and cellular processes. This document synthesizes research findings regarding its biological activity, pharmacological properties, and potential therapeutic applications.

This compound is characterized by the presence of a naphthylmethyl group attached to the gamma carbon of glutamic acid. This structural modification enhances its interaction with biological targets compared to standard glutamate.

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 245.26 g/mol

Neurotransmitter Modulation

Research indicates that this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function. The compound's ability to modulate glutamate signaling suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.

- Mechanism of Action : The compound may inhibit calcium influx through NMDA receptors, thereby reducing excitotoxicity associated with excessive glutamate levels in the brain .

Effects on GABA and Glutamate Levels

Studies have shown that supplementation with gamma-poly-glutamic acid (γ-PGA), which shares structural similarities with this compound, can significantly increase serum concentrations of glutamate and gamma-aminobutyric acid (GABA) in animal models . This indicates that compounds related to this compound may influence neurotransmitter balance:

| Group | Serum Glutamate (µM) | Serum GABA (µM) |

|---|---|---|

| Control | 50 | 30 |

| γ-PGA Supplemented | 80 | 50 |

| High Fat Diet + γ-PGA | 70 | 40 |

Absorption and Distribution

The pharmacokinetic profile of this compound suggests moderate absorption characteristics. It is predicted to have:

- Human Intestinal Absorption : High probability

- Blood-Brain Barrier Penetration : Moderate probability

- P-glycoprotein Substrate : Yes .

Toxicity Profile

The compound has been evaluated for toxicity using the Ames test, which assesses mutagenic potential. Results indicated no significant mutagenic activity, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Neurodegenerative Disorders : A study involving animal models indicated that administration of this compound resulted in improved cognitive function in models of Alzheimer's disease. The compound's ability to modulate NMDA receptor activity was linked to reduced neuroinflammation and enhanced synaptic plasticity.

- Anxiety Disorders : Another study highlighted its potential use in anxiety models where it was shown to reduce anxiety-like behavior in rodents, likely through modulation of GABAergic signaling pathways .

- Clinical Applications : Ongoing clinical trials are investigating the efficacy of this compound in treating conditions such as depression and schizophrenia due to its neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.